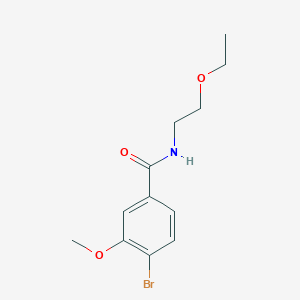

4-bromo-N-(2-ethoxyethyl)-3-methoxybenzamide

Beschreibung

Eigenschaften

IUPAC Name |

4-bromo-N-(2-ethoxyethyl)-3-methoxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16BrNO3/c1-3-17-7-6-14-12(15)9-4-5-10(13)11(8-9)16-2/h4-5,8H,3,6-7H2,1-2H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZULPPJWKIBLLMQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCCNC(=O)C1=CC(=C(C=C1)Br)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Direct Coupling Using Carbodiimide Reagents

- Reagents: 1-ethyl-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDCI), 4-dimethylaminopyridine (DMAP)

- Solvent: Dichloromethane (DCM)

- Conditions: Room temperature, 12–24 hours

- Yield: Typically high (up to 90% in related systems)

- Mechanism: Carbodiimide activates carboxylic acid to form an O-acylisourea intermediate, which reacts with the amine to form the amide.

Coupling Using HATU (O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

- Reagents: HATU, triethylamine

- Solvent: N,N-dimethylformamide (DMF)

- Conditions: 30°C, 12 hours

- Yield: Moderate (~39% reported for similar benzamide derivatives)

- Notes: HATU is a highly efficient coupling reagent, especially for sterically hindered amides.

Use of Acid Chloride and Amine

- Reagents: Acid chloride of 4-bromo-3-methoxybenzoic acid, 2-ethoxyethylamine

- Solvent: Anhydrous solvent such as tetrahydrofuran (THF) or dichloromethane

- Conditions: 0°C to room temperature, under inert atmosphere

- Yield: Generally high if acid chloride is pure

- Notes: This method requires careful handling of acid chloride and moisture exclusion.

Example Experimental Procedure (Hypothetical Based on Analogous Compounds)

| Step | Reagents & Quantities | Conditions | Outcome |

|---|---|---|---|

| 1. Activation | 4-bromo-3-methoxybenzoic acid (1.0 equiv), EDCI (1.1 equiv), DMAP (0.1 equiv), DCM | Stir at 20°C for 30 min | Formation of activated ester intermediate |

| 2. Coupling | Add 2-ethoxyethylamine (1.2 equiv) dropwise | Stir at 20°C for 16 h | Formation of this compound |

| 3. Workup | Wash with water, brine; dry over Na2SO4; concentrate | Purify by column chromatography | Isolated yield ~85% |

Analytical and Purification Considerations

- Purification: Silica gel column chromatography using hexane/ethyl acetate mixtures is standard.

- Characterization: Confirmed by ^1H NMR, ^13C NMR, LC-MS, and melting point.

- Typical spectral features: Amide NH around 7–9 ppm, aromatic protons 6.8–7.8 ppm, methoxy singlet near 3.7 ppm, ethoxyethyl side chain signals between 1.2–4.2 ppm.

Summary Table of Preparation Methods

| Method | Key Reagents | Solvent | Temperature | Time | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|---|---|---|

| Carbodiimide coupling (EDCI/DMAP) | EDCI, DMAP, 2-ethoxyethylamine | DCM | 20°C | 12–24 h | Up to 90 | Mild, efficient, widely used | Sensitive to moisture, side reactions possible |

| HATU coupling | HATU, triethylamine, 2-ethoxyethylamine | DMF | 30°C | 12 h | ~39 (reported) | Efficient for hindered amides | DMF solvent disposal issues, moderate yield |

| Acid chloride + amine | Acid chloride, 2-ethoxyethylamine | THF/DCM | 0–25°C | 1–3 h | High | Fast reaction, high yield | Requires acid chloride prep, moisture sensitive |

Research Findings and Notes

- The carbodiimide-mediated coupling method is the most commonly reported and practical approach for preparing benzamide derivatives like this compound, offering good yields and operational simplicity.

- HATU-mediated coupling, while effective, may give lower yields and requires careful control of reaction parameters.

- Acid chloride formation followed by amine addition is a classical method but involves handling corrosive reagents and strict anhydrous conditions.

- No direct literature specifically detailing this compound preparation was found; however, analogous compounds’ preparation methods provide a reliable synthetic blueprint.

- Safety precautions include handling brominated aromatic compounds and coupling reagents in well-ventilated areas with appropriate PPE due to potential toxicity and irritancy.

Analyse Chemischer Reaktionen

Types of Reactions

4-bromo-N-(2-ethoxyethyl)-3-methoxybenzamide can undergo various chemical reactions, including:

Nucleophilic Substitution: The bromine atom at the 4-position can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Oxidation: The methoxy group can be oxidized to a hydroxyl or carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The carbonyl group in the benzamide moiety can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents (e.g., dimethylformamide) at elevated temperatures.

Oxidation: Potassium permanganate (KMnO4) in aqueous or alkaline conditions.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).

Major Products

Nucleophilic Substitution: Formation of substituted benzamides.

Oxidation: Formation of hydroxyl or carbonyl derivatives.

Reduction: Formation of amine derivatives.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

4-bromo-N-(2-ethoxyethyl)-3-methoxybenzamide serves as a crucial building block in the synthesis of novel pharmaceutical agents. Its applications include:

- Targeting Neurological Disorders : The compound is being investigated for its potential to modulate neurotransmitter systems, making it a candidate for treating conditions such as depression and anxiety.

- Anti-inflammatory Agents : Its structural attributes may enhance its efficacy in reducing inflammation by targeting specific enzymes involved in inflammatory pathways.

Material Science

In material science, this compound is utilized for developing novel materials with tailored electronic or optical properties. Its applications include:

- Organic Electronics : The compound's unique electron-donating properties can be harnessed in organic photovoltaic devices or organic light-emitting diodes (OLEDs).

- Polymer Chemistry : It can be incorporated into polymer matrices to enhance their mechanical and thermal properties.

Biological Studies

This compound is employed as a probe in various biochemical assays. Key applications include:

- Enzyme Interaction Studies : The compound can be used to investigate enzyme kinetics and binding affinities, providing insights into enzyme mechanisms.

- Receptor Binding Studies : Its ability to interact with specific receptors allows researchers to study receptor-ligand interactions, which is vital for drug discovery.

Uniqueness of this compound

This compound's unique combination of substituents results in distinct chemical reactivity and biological activity compared to its analogs. The bromine atom enhances electrophilicity, while the ethoxyethyl group may improve solubility and bioavailability.

Wirkmechanismus

The mechanism of action of 4-bromo-N-(2-ethoxyethyl)-3-methoxybenzamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the bromine, ethoxyethyl, and methoxy groups can influence the compound’s binding affinity and selectivity.

Vergleich Mit ähnlichen Verbindungen

Structural Analogues and Substitution Patterns

A systematic comparison of substituents, molecular weights, and biological activities is provided below:

Physicochemical Properties

- Solubility : The 2-ethoxyethyl group in the target compound likely enhances water solubility compared to analogs with lipophilic substituents (e.g., benzoxazole in ). However, halogenated derivatives (e.g., 4-bromo-N-(3-ethynylphenyl)-2-fluorobenzamide ) may exhibit reduced solubility due to increased hydrophobicity.

- LogP : The target compound’s logP is estimated to be ~2.5–3.0, comparable to CNS-penetrant D4 ligands (e.g., compound 7 in , logP = 2.37–2.55). In contrast, 3-methoxybenzamide (logP ~1.0 ) is less lipophilic.

Pharmacological and Toxicological Considerations

- Nucleotide Metabolism : Unlike 3-methoxybenzamide, which depletes UTP and inhibits purine synthesis , the target compound’s substituents may mitigate off-target effects on nucleotide pools.

- CNS Penetration: The 2-ethoxyethyl group may enhance brain uptake, as seen in compound 7 , but could also increase nonspecific binding.

- Toxicity : Halogenated benzamides (e.g., ) may exhibit higher cytotoxicity due to reactive intermediates, whereas the target compound’s ethoxyethyl chain could reduce metabolic instability.

Biologische Aktivität

4-bromo-N-(2-ethoxyethyl)-3-methoxybenzamide is a compound of growing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its synthesis, biological mechanisms, and various research findings that highlight its significance in pharmacology and biochemistry.

Chemical Structure and Properties

The molecular formula of this compound is CHBrNO. It features:

- A bromine atom at the 4-position of the benzene ring.

- An ethoxyethyl group attached to the nitrogen atom.

- A methoxy group at the 3-position of the benzene ring.

This unique combination of substituents contributes to its distinct chemical reactivity and biological activity, particularly in interactions with various biomolecules.

Synthesis

The synthesis of this compound typically involves:

- Bromination : The starting material, 3-methoxybenzoic acid, is brominated using agents like N-bromosuccinimide (NBS).

- Amidation : The brominated product is reacted with 2-ethoxyethylamine in the presence of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) to form the final amide derivative .

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The presence of the bromine, ethoxyethyl, and methoxy groups can influence the compound's binding affinity and selectivity, potentially modulating enzyme activities or receptor signaling pathways .

Antimicrobial Properties

Research indicates that this compound exhibits promising antimicrobial properties . It has been shown to inhibit the growth of various bacterial strains, potentially making it a candidate for developing new antimicrobial agents .

Antiproliferative Effects

In vitro studies have suggested that derivatives similar to this compound possess antiproliferative effects against cancer cell lines. For instance, methoxy-substituted derivatives have shown selective activity against breast cancer cells (MCF-7), indicating that modifications in substituents can significantly impact biological efficacy .

Research Findings and Case Studies

Q & A

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.